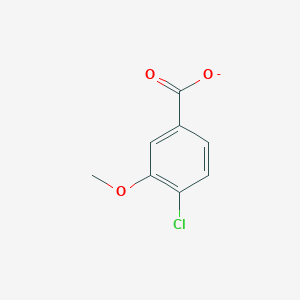![molecular formula C18H17NO6 B13353792 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[221]heptane-1,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure This compound features a 1,3-dioxoisoindolin-2-yl group attached to a 4-methyl bicyclo[221]heptane-1,4-dicarboxylate framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the bicyclic structure . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity.
Bicyclo[2.2.1]heptane derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness: 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is unique due to its combination of the isoindoline-1,3-dione and bicyclo[2.2.1]heptane frameworks. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17NO6 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-24-15(22)17-6-8-18(10-17,9-7-17)16(23)25-19-13(20)11-4-2-3-5-12(11)14(19)21/h2-5H,6-10H2,1H3 |
InChI Key |
RGBHVGLYZMLYIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353714.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353745.png)




![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
![2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13353808.png)


![6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353822.png)
